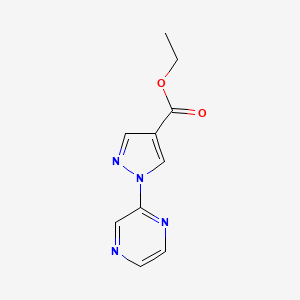

Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 1-pyrazin-2-ylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-2-16-10(15)8-5-13-14(7-8)9-6-11-3-4-12-9/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQNOYARCLXWBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazine-2-carboxylic acid with hydrazine to form the pyrazole ring, followed by esterification with ethanol to yield the final product . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the process .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while reduction can produce hydropyrazines .

Aplicaciones Científicas De Investigación

Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparación Con Compuestos Similares

Structural and Functional Variations

Key Differences and Trends

- Substituent Effects: Pyrazine vs. Electron-Withdrawing Groups: Trifluoromethyl (e.g., in ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxylate) increases metabolic stability and lipophilicity, critical for drug design . Bulkier Substituents: Compounds like 14 (dibenzothiepinyl-ethyl) exhibit steric hindrance, which may limit bioavailability but improve specificity .

Synthetic Efficiency :

- The one-pot method for the target compound offers higher yields (up to 88%) compared to Ru-catalyzed decarboxylative routes (51–70% for 14 and 15 ) .

- Purification methods vary: silica gel chromatography is common, but derivatives with polar groups (e.g., sulfonamides ) may require specialized techniques.

- Biological Activity: Enzyme Inhibition: Sulfonamide derivatives (e.g., compound 1 in ) show carbonic anhydrase inhibition, while the target compound’s quinoxaline analogs are explored for anticancer activity . Antibiotic Adjuvants: Pyrazole derivatives with pyrrole substituents (e.g., 54–56) enhance efficacy against resistant Acinetobacter baumannii .

Actividad Biológica

Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate features a unique combination of pyrazine and pyrazole rings, which contribute to its distinct chemical properties. The molecular formula is C10H10N4O2, and it is characterized by the following structural components:

- Pyrazole ring : A five-membered ring containing two nitrogen atoms.

- Carboxylate group : Enhances solubility and bioactivity.

- Ethyl group : Modifies the compound's lipophilicity.

The biological activity of this compound is attributed to its interaction with various molecular targets. It can modulate enzyme activities and receptor functions, leading to several pharmacological effects:

- Enzyme Inhibition : Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate exhibits inhibition against specific enzymes involved in disease pathways, such as cyclooxygenase (COX) enzymes, which are crucial for inflammatory responses.

- Receptor Interaction : The compound may also interact with receptors related to cancer and inflammation, potentially leading to therapeutic effects .

Anticancer Activity

Recent studies have demonstrated promising anticancer properties for ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate. It has shown efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 1.1 | Cell cycle arrest at SubG1/G1 phase |

| Huh-7 | 1.6 | Induction of apoptosis |

| MCF-7 | 3.3 | Inhibition of proliferation |

These findings suggest that the compound could serve as a lead in the development of new anticancer agents.

Antimicrobial Activity

Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate has also been investigated for its antimicrobial properties. Research indicates that it possesses significant inhibitory effects against various bacterial strains:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Moderate inhibition |

| Staphylococcus aureus | Significant inhibition |

| Aspergillus niger | Effective antifungal activity |

The mechanism involves disruption of cell membrane integrity and interference with metabolic processes .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro. This suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Research into the SAR of pyrazole derivatives indicates that modifications to the ethyl group and carboxylate moiety can enhance biological activity. For instance, substituents on the pyrazole ring can influence lipophilicity and receptor binding affinity, which are critical for efficacy .

Case Studies

Several studies have reported on the synthesis and evaluation of ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate derivatives:

- Synthesis and Evaluation : A study synthesized various derivatives and assessed their anticancer activity against multiple cell lines, highlighting the importance of structural modifications in enhancing bioactivity.

- Mechanistic Studies : Investigations into how these compounds affect cellular pathways have revealed insights into their potential use as targeted therapies in oncology.

Q & A

Basic Questions

Q. What are the most efficient synthetic routes for Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A scalable one-pot synthesis using 3-hydrazineylquinoxalin-2(1H)-N-alkylation derivatization with ethyl 2-formyl-3-oxopropionate is effective, achieving cost-efficiency and industrial viability . For functionalized derivatives, Ru-catalyzed decarboxylative N-alkylation under DCE/HFIP solvent systems (2:1) at 40°C for 20 hours yields 51–60% of products, with purification via silica column chromatography . Optimizing solvent polarity and catalyst loading (e.g., Ru(dtbbpy)₃₂) can enhance reaction efficiency.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 173 K resolves molecular geometry, dihedral angles (e.g., 54.6° between pyrazole and pyrazine rings), and disorder in terminal ethyl/DMSO groups . Nuclear magnetic resonance (¹H/¹³C NMR) confirms functional groups, such as ester carbonyls (δ ~163 ppm) and aromatic protons . Pairing SC-XRD with DFT calculations validates bond lengths (average C–C = 0.011 Å) and hydrogen-bonding networks .

Q. How can researchers ensure reproducibility in synthesizing pyrazole-4-carboxylate derivatives?

- Methodological Answer : Standardize starting materials (e.g., ethyl acetoacetate derivatives) and reaction conditions (reflux in ethanol for cyclocondensation). Monitor intermediates via thin-layer chromatography (TLC) and characterize each step with IR spectroscopy to track functional group transformations (e.g., NH₂ disappearance at ~3150 cm⁻¹) .

Advanced Research Questions

Q. What computational strategies are recommended to predict the reactivity and regioselectivity of pyrazole-pyrazine hybrids?

- Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level model charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare computed NMR shifts with experimental data to validate tautomeric forms . For non-covalent interactions (e.g., π-stacking), use molecular dynamics simulations with explicit solvent models .

Q. How can researchers address crystallographic disorder and twinning observed in the crystal structure of related pyrazole derivatives?

- Methodological Answer : For non-merohedral twinning (e.g., 0.488 minor component contribution), use the TWINABS algorithm for absorption correction and refine twin laws (e.g., HKLF5 format in SHELXL) . For disordered ethyl/DMSO groups, apply PART commands with isotropic displacement parameters and occupancy constraints (e.g., 50:50 split) . Validate refinement with R-factor convergence (<0.08) and CHECKCIF reports .

Q. What role do hydrogen bonding patterns play in the crystal packing and stability of this compound?

- Methodological Answer : Intermolecular N–H⋯O and O–H⋯N hydrogen bonds (2.7–3.0 Å) stabilize layered packing, as observed in SC-XRD. Graph-set analysis (e.g., R₂²(8) motifs) reveals cyclic dimerization, while C–H⋯π interactions contribute to π-stacked columns . Solvent inclusion (e.g., DMSO) disrupts packing density, necessitating thermal gravimetric analysis (TGA) to assess stability .

Q. How should researchers resolve contradictions in reported dihedral angles between pyrazole and pyrazine rings across studies?

- Methodological Answer : Compare SC-XRD data (e.g., 54.6° vs. 81.2° dihedral angles in two independent molecules) with conformational sampling via molecular mechanics (MMFF94 force field). Assess torsional energy barriers to determine if angles arise from crystal packing forces or intrinsic electronic effects .

Q. What strategies mitigate low yields in decarboxylative N-alkylation reactions involving pyrazole-4-carboxylates?

- Methodological Answer : Optimize Ru catalyst loading (5–10 mol%), use electron-deficient carboxylates to enhance oxidative decarboxylation, and avoid protic solvents that deactivate the catalyst. Pre-complexation of the carboxylate with Ag₂O improves reactivity in non-polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.